Asperugin

Description

Significance of Asperugin as a Natural Product

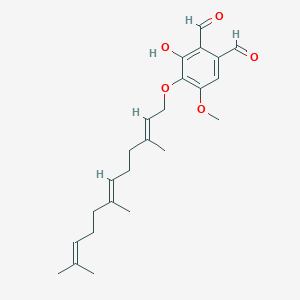

This compound is a fungal secondary metabolite belonging to the polyketide family. sci-hub.se Specifically, it is classified as a meroterpenoid, a molecule with a structure derived from both polyketide and terpenoid biosynthetic pathways. scispace.com Its chemical structure is characterized by a phthalaldehyde (1,2-benzenedicarboxaldehyde) core, which is substituted with hydroxyl and methoxy (B1213986) groups, and a long isoprenoid chain, typically a farnesyl group attached via an ether linkage. ontosight.ainih.gov

The primary significance of this compound in natural product research stems from its role as a key biosynthetic intermediate. mdpi.com It is a precursor in the formation of more complex isoindolinone alkaloids, most notably aspernidine A. nih.gov The biosynthetic pathway involves a series of enzymatic transformations, including oxidation steps, that convert precursor molecules into this compound, which is then further modified to yield other final products. mdpi.comnih.gov Its discovery and the elucidation of its structure have provided valuable insights into the intricate biosynthetic capabilities of fungi, particularly within the genus Aspergillus. rsc.org The unique combination of a substituted aromatic ring and a terpenoid chain has also made it and its derivatives candidates for exploring potential biological activities. ontosight.ai

Overview of Historical and Current Research Trajectories on this compound

The study of this compound began in the mid-1960s, with its initial isolation and identification as a metabolic product of the fungus Aspergillus rugulosus. rsc.orgscispace.com Early research focused on characterizing its structure and understanding its biosynthesis within the broader context of phenol (B47542) metabolism in fungi. rsc.organnualreviews.org

In recent years, research has advanced significantly with the advent of molecular genetics and sophisticated analytical techniques. A major trajectory has been the detailed characterization of the biosynthetic gene cluster responsible for producing this compound and related compounds. Studies in Aspergillus nidulans have identified the pkf gene cluster, which encodes the enzymes—including a polyketide synthase (PKS)—that orchestrate the assembly of the molecule. nih.govnih.gov

Current research continues to explore this biosynthetic machinery. Scientists have utilized techniques such as fungal artificial chromosomes (FACs) and co-cultivation methods to activate these "cryptic" or silent gene clusters, leading to the production of this compound and its derivatives in host organisms. nih.govaimspress.comaimspress.com This has not only confirmed the function of the gene clusters but has also facilitated the discovery of new analogues. A recent study on Aspergillus sparsus led to the isolation of this compound B and three new analogues named Aspersparins A, B, and C. mdpi.comnih.gov This highlights a continuing research trajectory focused on discovering novel structural variations of the this compound scaffold from different fungal sources. mdpi.com

Scope and Research Objectives for this compound Studies

The scope of research on this compound is primarily centered on natural product chemistry, biosynthesis, and the exploration of biological activity. The main objectives pursued by researchers in this field include:

Elucidation of Biosynthetic Pathways: A primary goal is to map the complete step-by-step enzymatic reactions that lead to the formation of this compound and its conversion to other metabolites like aspernidine A. mdpi.comnih.gov This involves identifying and functionally characterizing each enzyme within the responsible gene cluster. nih.gov

Discovery of Novel Analogues: Researchers aim to identify and isolate new derivatives of this compound from various fungal species or through genetic manipulation of known producers. mdpi.comnih.gov The characterization of these new compounds expands the chemical diversity of this family of natural products.

Investigation of Biological Activities: A significant objective is to evaluate the biological properties of this compound and its analogues. While this compound itself is often viewed as an intermediate, studies have begun to assess its potential activities. For instance, recent research has explored the herbicidal activity of this compound B and its related Aspersparins against certain plant species. mdpi.comnih.gov Other potential activities of interest based on its chemical structure include antimicrobial and antioxidant effects. ontosight.ai

Synthetic Chemistry: The total synthesis of complex natural products related to this compound, such as asperlicin (B1663381) C and asperazine, is another important research area. nih.govrsc.org These synthetic efforts help to confirm proposed structures, resolve stereochemistry, and provide access to larger quantities of these compounds for further biological study. nih.gov

Data Tables

Table 1: Fungal Sources of this compound and Its Analogues This table summarizes the fungal species reported to produce this compound and related compounds.

| Compound Family | Producing Organism | Reference(s) |

| This compound | Aspergillus rugulosus | nih.govrsc.org |

| This compound A & B | Aspergillus nidulans (genetically engineered/mutated) | sci-hub.seaimspress.com |

| This compound B | Aspergillus sparsus | mdpi.comnih.gov |

| Aspersparins A-C | Aspergillus sparsus | mdpi.comnih.gov |

| Aspernidine A | Aspergillus nidulans | mdpi.comnih.gov |

Table 2: Characterized Analogues of this compound This table details some of the known analogues of this compound that have been isolated and characterized in research studies.

| Compound Name | Source Organism | Year of Report | Key Structural Feature | Reference(s) |

| This compound | Aspergillus rugulosus | 1965 | Farnesyloxy-phthalaldehyde | rsc.org |

| This compound A | Aspergillus rugulosus (mutated strain) | 2020 | Phthalaldehyde with O-farnesyl moiety | sci-hub.se |

| This compound B | Aspergillus sparsus | 2023 | Isomer of this compound A | mdpi.comnih.gov |

| Aspersparin A | Aspergillus sparsus | 2023 | Double-bond isomer of this compound B | mdpi.com |

| Aspersparin B | Aspergillus sparsus | 2023 | Double-bond isomer of this compound B | mdpi.com |

| Aspersparin C | Aspergillus sparsus | 2023 | Contains a -CH₂OCOCH₃ group on the phenyl ring | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2102-72-9 |

|---|---|

Molecular Formula |

C24H32O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

3-hydroxy-5-methoxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde |

InChI |

InChI=1S/C24H32O5/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-13-29-24-22(28-5)14-20(15-25)21(16-26)23(24)27/h8,10,12,14-16,27H,6-7,9,11,13H2,1-5H3/b18-10+,19-12+ |

InChI Key |

HWVGIDRLIKEBPS-UBIAKTOFSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)OC)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)OC)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)OC)C)C)C |

Synonyms |

asperugin |

Origin of Product |

United States |

Natural Occurrence and Producer Organisms of Asperugin

Fungal Sources and Isolation of Asperugin

The discovery and subsequent study of this compound and its related analogues are intrinsically linked to the investigation of fungal secondary metabolism. Several species of the genus Aspergillus have been identified as producers.

Aspergillus rugulosus as a Producer of this compound

Aspergillus rugulosus is a notable fungal source from which this compound was first prominently studied. nih.gov Research has confirmed its role in the biosynthesis of this compound. nih.gov Early studies focused on the metabolic products of this fungus led to the isolation and characterization of this compound. nih.gov In addition to the primary compound, Aspergillus rugulosus is also known to produce this compound A and this compound B. aimspress.comknapsackfamily.com The biosynthesis of phenolic compounds, including this compound, has been a subject of detailed investigation in mutant strains of A. rugulosus. nih.gov

Aspergillus nidulans as a Producer of this compound and Related Metabolites

Aspergillus nidulans, a well-established model organism for genetic and metabolic studies, is another key fungus associated with this compound-related compounds. nih.govresearchgate.net While it produces a wide array of secondary metabolites, its connection to this compound is often through the production of structurally related molecules and biosynthetic precursors. mdpi.comencyclopedia.pub

Investigations into the biosynthesis of other complex meroterpenoids in A. nidulans, such as emericellolides and emeriphenolicins, suggest that this compound A or B may serve as metabolic intermediates. encyclopedia.pub Furthermore, studies involving the heterologous expression of genes in A. nidulans have revealed insights into its native terpene synthesis pathways, leading to the production of this compound-type prenylated aromatic derivatives like nidulene B. nih.gov The fungus also produces aspernidine A, a prenylated isoindolinone alkaloid, and an aromatic dialdehyde (B1249045), this compound A, has been noted as a metabolic product in species closely related to A. nidulans. researchgate.net

Aspergillus sparsus and this compound Analogues

Chemical investigation of Aspergillus sparsus has led to the isolation of several analogues of this compound. mdpi.comnih.gov A study on the NBERC_28952 strain of A. sparsus resulted in the identification of the known compound this compound B, alongside three new this compound analogues named Aspersparin A, Aspersparin B, and Aspersparin C. mdpi.comnih.gov These compounds were isolated from an ethyl acetate (B1210297) extract of the fungus and their structures were determined using spectroscopic data. mdpi.comnih.gov The Aspersparins (A-C) and this compound B are noted as double-bond isomers that share a common phenyl structure. mdpi.com

Fermentation and Cultivation Strategies for this compound Production in Research Settings

The production of this compound and its analogues in laboratory settings relies on controlled fungal fermentation. The primary methods for cultivating filamentous fungi like Aspergillus are submerged fermentation (SmF) and solid-state fermentation (SSF). mdpi.comuliege.be

Submerged Fermentation (SmF): This is the most common method used in industry for producing fungal metabolites. biorxiv.org It involves growing the fungus in a liquid medium rich in nutrients. mdpi.com For Aspergillus species, this often includes a carbon source (like glucose or xylose), a nitrogen source, and various mineral salts. mdpi.combiorxiv.org The culture is typically agitated to ensure proper aeration and nutrient distribution. Scaling up from small flasks to large-scale bioreactors is a key challenge, requiring careful control of parameters like pH, temperature, and agitation speed to maintain optimal productivity. biorxiv.org

Solid-State Fermentation (SSF): In SSF, the fungus grows on a solid substrate with low free water content. mdpi.com This method can be advantageous for producing certain fungal metabolites and spores. uliege.be

In research settings aimed at isolating novel compounds like this compound analogues from A. sparsus, the fungus was cultivated on a solid medium (rice) for a period of weeks. The fermented rice was then extracted with a solvent (ethyl acetate) to isolate the secondary metabolites. mdpi.com Similarly, studies on A. nidulans often involve cultivation on specific culture media to induce the production of target metabolites before extraction and purification. researchgate.netencyclopedia.pub A sequential fermentation (SF) technique, which combines an initial solid-state growth phase followed by a submerged phase, has also been shown to enhance the production of enzymes in Aspergillus and could be a potential strategy for optimizing secondary metabolite yields. mdpi.com

Biosynthetic Pathways and Genetic Foundations of Asperugin

Polyketide Synthase (PKS) Involvement in Asperugin Biosynthesis

Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a wide array of secondary metabolites known as polyketides. wikipedia.orgnih.gov These enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain, which then undergoes further modifications to yield structurally diverse products. nih.gov Fungal PKSs are classified as type I, meaning they are large, multifunctional proteins with multiple catalytic domains covalently linked together. wikipedia.orgnih.gov

The biosynthesis of this compound is linked to the production of aspernidine A, a related isoindolinone alkaloid, and is initiated by a specific non-reducing polyketide synthase (NR-PKS) known as PkfA. nih.gov Gene deletion studies in Aspergillus nidulans have confirmed that the PKS encoded by the gene pkfA is essential for the biosynthesis of aspernidine A. nih.gov The proposed pathway begins with PkfA catalyzing the formation of the starting polyketide, orsellinaldehyde. nih.govencyclopedia.pubmdpi.com This initial step is crucial as it provides the foundational chemical scaffold upon which subsequent enzymatic modifications will build to create both this compound and the aspernidines. nih.gov

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often located together on the chromosome in a functional unit called a biosynthetic gene cluster (BGC). biorxiv.orgnih.gov The identification of these clusters is key to understanding and manipulating the production of natural products. The BGC associated with aspernidine A, and by extension this compound, has been identified in Aspergillus nidulans surrounding the core pkfA gene. nih.gov Deletion analysis of the genes within this cluster has helped to elucidate their roles in the biosynthetic pathway. nih.gov Furthermore, modern techniques such as the use of Fungal Artificial Chromosomes (FACs) have enabled the heterologous expression of entire BGCs in a host organism like A. nidulans, leading to the production of metabolites such as this compound A and B. researchgate.netnih.gov

Table 1: Genes in the Aspergillus nidulans BGC for Aspernidine Biosynthesis

| Gene | Proposed Function | Role in Pathway | Source |

|---|---|---|---|

| pkfA | Non-reducing polyketide synthase (NR-PKS) | Synthesizes the initial orsellinaldehyde scaffold. | nih.gov |

| pkfB | Cytochrome P450 monooxygenase | Catalyzes the hydroxylation of aspernidine D to aspernidine E. | nih.gov |

| pkfE | Prenyltransferase | Believed to catalyze the prenylation of an early intermediate. | nih.gov |

| pkfF | Choline dehydrogenase | Hypothesized to oxidize aspernidine E to form a dialdehyde (B1249045) intermediate related to this compound. | nih.gov |

Molecular Genetic Characterization of this compound Biosynthetic Genes

The biosynthesis of this compound is intricately linked to a cluster of genes that orchestrate the production of related isoindolinone alkaloids, such as aspernidine A. Research in the model fungus Aspergillus nidulans has been pivotal in elucidating the genetic foundation of this pathway. The discovery that a deletion mutant of the mitogen-activated protein kinase gene, mpkA, resulted in high-level production of aspernidine A provided a crucial tool for identifying the associated biosynthetic gene cluster. nih.govresearchgate.net

Subsequent targeted gene deletions within the genomic region surrounding the non-reducing polyketide synthase (NR-PKS) gene pkfA (also identified as AN3230) confirmed its role as the core enzyme initiating the biosynthesis. nih.govdtu.dk The PkfA enzyme is responsible for producing the initial polyketide backbone, starting from orsellinaldehyde. nih.gov The genes surrounding pkfA are part of a cluster that encodes the necessary tailoring enzymes to modify the polyketide intermediate into the final complex structures. nih.govresearchgate.net

A proposed biosynthetic pathway suggests that after the initial steps of hydroxylation, methylation, and prenylation, an intermediate compound is formed. nih.gov This intermediate is then hypothesized to be oxidized to generate this compound A, which can be further transformed into other related compounds like aspernidine A. nih.govencyclopedia.pubmdpi.com The key genes within this cluster and their putative functions, as determined through genetic knockout studies and intermediate analysis, are detailed below. nih.gov

Table 1: Genes in the this compound/Aspernidine A Biosynthetic Gene Cluster

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| pkfA (AN3230) | Non-reducing polyketide synthase (NR-PKS) | Synthesizes the initial orsellinaldehyde-derived polyketide backbone. nih.gov |

| pkfB | Cytochrome P450 monooxygenase | Catalyzes the hydroxylation of an intermediate, aspernidine D, to yield aspernidine E. nih.gov |

| pkfC | Short-chain dehydrogenase/reductase | Potentially involved in modification steps of the polyketide chain. Its deletion eliminates aspernidine A production. researchgate.net |

| pkfD | Major Facilitator Superfamily (MFS) transporter | Likely involved in transporting intermediates or the final product across membranes. Its deletion eliminates aspernidine A production. researchgate.net |

| pkfE | Prenyltransferase | Thought to catalyze the prenylation of the polyketide intermediate to form aspernidine D. nih.gov |

This table is based on findings from studies on the aspernidine A biosynthetic gene cluster in A. nidulans. nih.govresearchgate.net

Strategies for Activating Cryptic this compound Biosynthetic Gene Clusters

Many fungal biosynthetic gene clusters (BGCs), including those for compounds like this compound, are not expressed or are expressed at very low levels under standard laboratory conditions. nih.govmdpi.com These are often referred to as "silent" or "cryptic" clusters. Various strategies have been developed to awaken these dormant pathways and induce the production of novel or previously undetected secondary metabolites.

One of the most effective strategies involves the manipulation of regulatory genes. This can be done by deleting or overexpressing global regulatory genes that control multiple metabolic pathways. plos.orgsci-hub.se A prime example directly relevant to this compound biosynthesis was the discovery that deleting the mpkA gene, a mitogen-activated protein kinase in A. nidulans, "activated" the previously silent BGC for aspernidine A, a direct derivative of this compound. nih.govresearchgate.net

Another powerful technique is heterologous expression, where the entire BGC is cloned and moved into a different, more amenable fungal host. plos.orgsci-hub.se This approach was successfully used to produce this compound A and B by expressing unsequenced, undefined BGCs from a fungal source as fungal artificial chromosomes (FACs) in a modified Aspergillus nidulans host. nih.gov This demonstrated that removing the BGC from its native regulatory network can be sufficient to trigger its expression. sci-hub.senih.gov

Other genetics-based strategies include promoter engineering, where the native promoter of a core gene (like a PKS) is replaced with a strong, constitutive promoter to force gene expression. mdpi.com Advanced genome editing tools like CRISPR/Cas9 and CRISPR-mediated transcriptional activation (CRISPRa) allow for the targeted activation of specific genes or entire clusters with high precision. sci-hub.semdpi.com Furthermore, epigenetic modification, using inhibitors of DNA methylation (DNMT inhibitors) or histone deacetylation (HDAC inhibitors), can remodel chromatin structure to make previously inaccessible gene clusters available for transcription. mdpi.com

Table 2: Overview of Activation Strategies for Cryptic BGCs

| Strategy | Description | Example/Application |

|---|---|---|

| Regulatory Gene Manipulation | Deletion or overexpression of global or pathway-specific regulatory genes to alter the metabolic network. | Deletion of the mpkA gene in A. nidulans activated the production of aspernidine A, a downstream product of this compound. nih.gov |

| Heterologous Expression | Transferring a BGC from its native organism into a well-characterized host strain. plos.org | Production of this compound A and B in an A. nidulans host using a Fungal Artificial Chromosome (FAC) system. nih.gov |

| Promoter Engineering | Replacing the native promoter of a key biosynthetic gene with a strong, active promoter. mdpi.com | A kasOp* promoter was used to activate silent PKS and NRPS gene clusters in various Streptomyces species. mdpi.com |

| CRISPR-based Activation | Using CRISPRa systems to target and activate the transcription of specific silent BGCs. mdpi.com | The micA gene in A. nidulans was activated using CRISPRa to produce microperfuranone. mdpi.com |

| Epigenetic Modification | Using chemical inhibitors (e.g., HDAC inhibitors) to alter chromatin state and induce gene expression. mdpi.com | Inducing chromatin remodeling to amplify the chemical diversity of natural products in various microorganisms. mdpi.com |

| Co-culture | Growing the producing organism with other microbes to simulate environmental competition or communication, which can trigger secondary metabolism. sci-hub.se | Simulating community interactions to activate new secondary metabolite production. sci-hub.se |

Structural Elucidation Methodologies of Asperugin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Asperugin Structure Determination

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the number and type of atoms, their electronic environment, and their connectivity libretexts.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial in this process emerypharma.com.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the this compound molecule. The ¹H NMR spectrum reveals the different types of protons present, their chemical environments (indicated by chemical shifts), and their coupling interactions, which provide insights into adjacent protons libretexts.orgemerypharma.com. The integration of signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal libretexts.org.

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon signals are indicative of the hybridization state and the electronic environment of each carbon atom libretexts.orgemerypharma.com. Techniques like Distortionless Enhancement of Polarization Transfer (DEPT) can be used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (e.g., CH₃, CH₂, CH, or quaternary carbons) libretexts.orgemerypharma.com.

While specific ¹H and ¹³C NMR data for this compound (CID 6443756) were not extensively detailed in the search results, studies on related this compound analogues, such as this compound B (CID 6449979), highlight the utility of these 1D techniques in identifying characteristic signals for different parts of the molecule, such as methyl groups, methylene (B1212753) protons, methine protons, and olefinic carbons mdpi.comsemanticscholar.org. For instance, ¹H-NMR spectra of this compound analogues show signals corresponding to methyl groups, and sp³ methylene and methine protons, as well as olefinic protons mdpi.com. ¹³C-NMR spectra provide signals for various carbon types, including methyls, methylenes, methines, and quaternary carbons mdpi.com.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide more detailed connectivity and spatial relationship information, which is essential for assembling the structural fragments identified by 1D NMR into a complete molecular structure emerypharma.comcreative-biostructure.com.

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through chemical bonds, typically one to three bonds away emerypharma.comcreative-biostructure.comnih.gov. This helps in establishing proton-proton connectivity networks within the molecule emerypharma.comcreative-biostructure.com.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): HMQC or HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations) emerypharma.comcreative-biostructure.comnih.gov. This is crucial for assigning proton signals to their corresponding carbon signals emerypharma.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, and sometimes even four bonds emerypharma.comcreative-biostructure.comnih.gov. This technique is vital for establishing connectivity across quaternary carbons and for connecting different structural fragments emerypharma.comcreative-biostructure.com. HMBC correlations help confirm assignments based on 1D and HSQC spectra and are particularly useful for assigning carbons without attached protons emerypharma.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are coupled through bonds creative-biostructure.com. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å) creative-biostructure.com. This is particularly valuable for determining the relative stereochemistry and conformation of the molecule creative-biostructure.com.

Studies on this compound analogues have utilized HSQC and HMBC spectra to differentiate between isomers and confirm the connectivity within the farnesyl side chain and the phthalaldehyde core mdpi.comsemanticscholar.org. NOE correlations have also been used to support structural assignments semanticscholar.org.

Mass Spectrometry (MS) in this compound Structural Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis currenta.demdpi.com. It is often used in conjunction with NMR for comprehensive structural elucidation currenta.de.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique used in the structural characterization of natural products like this compound mdpi.comsemanticscholar.orgresearchgate.net. ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions, providing accurate information about the molecular weight of the intact molecule currenta.demdpi.com. High resolution allows for the precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the ion with high confidence currenta.demdpi.com.

Studies on this compound analogues have used HR-ESI-MS to determine their molecular formulas mdpi.comsemanticscholar.org. For instance, HR-ESI-MS analysis of this compound B showed a protonated molecular ion peak at m/z 387.2170, which corresponds to the calculated mass for the molecular formula C₂₃H₃₁O₅ mdpi.comsemanticscholar.org. This confirms the elemental composition of the compound currenta.de.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) and the detection of the resulting fragment ions (product ions) currenta.demdpi.commdpi.com. The fragmentation pattern is characteristic of the compound's structure and provides valuable information about the connectivity of atoms and the presence of specific functional groups currenta.demdpi.comorgchemboulder.com. By analyzing the m/z values of the fragment ions, researchers can deduce the substructures that were cleaved from the precursor ion currenta.demdpi.com.

While specific MS/MS fragmentation data for this compound (CID 6443756) were not detailed in the search results, MS/MS is a standard technique used in the structural elucidation of organic molecules mdpi.compittcon.org. The fragmentation patterns obtained from MS/MS experiments can be compared to databases or analyzed manually to propose plausible structures pittcon.org. This technique is particularly useful for confirming structural assignments made based on NMR data and for differentiating between isomeric compounds currenta.de.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups present within a molecule. libretexts.orgslideshare.net It works by measuring the absorption of infrared radiation by the molecule, which causes specific bonds to stretch, bend, and vibrate at characteristic frequencies. libretexts.orgslideshare.net The resulting spectrum, a plot of absorbance versus wavenumber, displays peaks corresponding to these vibrational modes. libretexts.org The position, intensity, and shape of these peaks provide valuable information about the types of chemical bonds and functional groups present. slideshare.net

For the structural elucidation of this compound, IR spectroscopy has been employed to identify key functional groups. Analysis of the IR spectrum would reveal characteristic absorption bands associated with functionalities such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), carbon-carbon double bonds (C=C stretch), and various C-H stretching and bending vibrations. slideshare.netlibretexts.orguc.edu While specific IR data for this compound in the searched literature is limited, the general application of IR spectroscopy in the structural determination of natural products, including this compound A and B based on IR, UV, and NMR spectra, is documented. scispace.com By comparing the observed absorption frequencies to known values for different functional groups, researchers can infer their presence in the this compound molecule, providing crucial initial clues about its structural makeup. libretexts.orguc.edu

Below is a general table illustrating typical IR absorption frequencies for common functional groups, which serves as a reference in the interpretation of IR spectra for structure elucidation. uc.edu

| Bond | Functional Group | Frequency Range (cm⁻¹) | Intensity |

| C-H | Alkane | 3000-2850 | Strong |

| Alkene | 3100-3000 | Medium | |

| Alkyne (terminal) | ~3300 | Strong | |

| Aromatic | 3100-3050 | Strong | |

| C=C | Alkene | 1630 | Weak-Medium |

| Aromatic | 1600-1475 | Weak-Medium | |

| C≡C | Alkyne | 2150-2100 | Weak-Medium |

| C=O | Aldehyde | 1740-1720 | Strong |

| Ketone | 1725-1705 | Strong | |

| Carboxylic Acid | 1730-1700 | Strong | |

| Ester | 1750-1730 | Strong | |

| O-H | Alcohol, Phenol (B47542) (H-bonded) | 3500-3200 | Medium |

| Carboxylic Acid | 3300-2400 | Medium | |

| C-O | Alcohol, Ether, Ester, Carboxylic Acid | 1300-1000 | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule at atomic resolution. nih.govwikipedia.organton-paar.com This method requires a high-quality single crystal of the compound. anton-paar.com When a beam of X-rays is directed at the crystal, the ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique diffraction pattern. wikipedia.organton-paar.com By measuring the angles and intensities of the diffracted X-rays, crystallographers can computationally reconstruct an electron density map of the crystal. nih.govwikipedia.org The positions of the atoms are then determined from this electron density map, revealing the complete molecular structure, including bond lengths, bond angles, and stereochemistry. wikipedia.org

X-ray crystallography has been a crucial method for establishing the absolute configuration and conformation of this compound and related compounds. The structures of this compound A and B have been established through chemical evidence and X-ray crystal structure analysis. scispace.com Similarly, the structures of this compound analogues, such as Aspersparin A–C and related phenylspyrodrimanes, have been determined or confirmed by single-crystal X-ray diffraction analysis. windows.netdntb.gov.ua This technique is invaluable for confirming structures deduced from other spectroscopic methods and for resolving ambiguities, particularly concerning stereochemical details that are difficult to ascertain otherwise. scispace.com

Integrated Spectroscopic Approaches for De Novo Structure Elucidation

While individual spectroscopic techniques like IR, NMR, and Mass Spectrometry (MS) provide essential information, the de novo structure elucidation of complex natural products like this compound often necessitates an integrated approach combining data from multiple methods. scispace.comresearchgate.net De novo structure elucidation refers to determining the chemical structure of a compound without relying on comparisons to existing spectral databases of known compounds. nih.govmetabolomics.blog

The process typically begins with obtaining the molecular formula, often determined by high-resolution mass spectrometry. libretexts.orguni-jena.de IR spectroscopy provides information about the functional groups present. libretexts.orgslideshare.net Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC), is critical for determining the connectivity of atoms and the arrangement of hydrogens and carbons within the molecule. researchgate.netrsc.org Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides fragmentation data that helps piece together structural subunits. libretexts.orgnih.gov

For this compound, the structures of this compound A and B were determined based on a combination of IR, UV, and NMR spectra. scispace.com For other related sesquiterpenoids, structures were established by a combination of spectroscopic methods, including comprehensive NMR analysis and mass spectrometry. researchgate.net By integrating the data obtained from these different spectroscopic techniques, researchers can build a comprehensive picture of the molecule's structure. This often involves a iterative process of proposing partial structures based on spectroscopic evidence and assembling them into a complete molecular structure. researchgate.net In cases where spectroscopic data alone is insufficient to definitively determine the structure, especially for complex or novel scaffolds, X-ray crystallography serves as a powerful tool for final confirmation and precise 3D structure determination. scispace.comdntb.gov.ua The combination of these techniques allows for the confident and accurate de novo elucidation of complex natural product structures.

Chemical Synthesis and Analog Development of Asperugin

Total Synthesis Approaches to Asperugin

Total synthesis of complex natural products involves constructing the complete molecule from simpler, readily available precursors through a series of controlled chemical reactions.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the construction of a target molecule. It involves working backward from the target molecule to simpler starting materials by disconnecting chemical bonds using known reactions. For this compound, a retrosynthetic analysis would consider the disconnections necessary to arrive at the phthalaldehyde core and the farnesyl ether side chain. The farnesyl group in this compound is a C15 prenyl unit. uni-marburg.de The phthalaldehyde portion is a substituted benzene (B151609) ring with two aldehyde groups, a hydroxyl group, and a methoxy (B1213986) group.

Semi-synthesis of this compound Derivatives and Analogs

Semi-synthesis involves using a naturally occurring compound as a starting material and modifying it chemically to produce derivatives or analogs. This approach can be more efficient than total synthesis for creating variations of a complex molecule. This compound A and B have been proposed as intermediates in the biosynthesis of other meroterpenoids in Aspergillus nidulans. researchgate.net Their derivatives have also been obtained from genetically engineered strains, suggesting that semi-synthetic or biosynthetic modification approaches are relevant to this compound chemistry. uni-marburg.de Research has involved the isolation of this compound analogues, such as Aspersparin A–C, from fungal sources, indicating the natural occurrence of related structures that could serve as starting points for semi-synthetic modifications. researchgate.netresearchgate.netjst.go.jp

Development of Novel Synthetic Methodologies Inspired by this compound Chemistry

The unique structural features of natural products often inspire the development of new synthetic methodologies. While the search results did not provide explicit examples of novel methodologies directly inspired by this compound's synthesis linked specifically to citations and, the broader context of fungal secondary metabolite synthesis, including meroterpenoids like this compound, drives innovation in synthetic organic chemistry. For instance, studies on fungal cocultivation have led to the discovery and altered production of secondary metabolites, including this compound B, highlighting how biological approaches can inform chemical synthesis strategies. nih.govdtu.dkresearchgate.net The efficient extraction methods for fungal secondary metabolites using solvents like ethyl acetate (B1210297) also contribute to the accessibility of natural starting materials for potential semi-synthesis or as targets for total synthesis. mdpi.com

Stereoselective Synthesis in this compound-related Compounds

Stereoselective synthesis is crucial for complex molecules with multiple chiral centers, ensuring the formation of the desired stereoisomer. This compound and its analogs possess stereogenic centers, particularly within the prenyl side chain with its E,E double bond configuration. nih.gov While direct information on stereoselective synthesis of this compound linked to citation was not predominantly found, the synthesis of other complex natural products with defined stereochemistry, such as the stereoselective synthesis of intermediates for perhydrohistrionicotoxin, demonstrates the importance of such methods in related chemical endeavors. The structural elucidation of this compound analogs, including their absolute configurations determined by techniques like single-crystal X-ray diffraction and ECD, underscores the significance of controlling stereochemistry in the synthesis of these compounds. researchgate.netresearchgate.netjst.go.jp

Biological Activities and Mechanistic Studies of Asperugin Pre Clinical Focus

In Vitro and Ex Vivo Biological Activity Spectrum of Asperugin

This compound, a metabolite produced by fungi, has demonstrated a range of biological activities in preclinical studies. These activities include antimicrobial and cytotoxic effects, which have been investigated in various in vitro and ex vivo models.

Antimicrobial Properties of this compound

This compound and related compounds have been evaluated for their efficacy against a variety of microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Studies have shown that certain derivatives and related compounds of this compound exhibit antibacterial properties. For instance, a metabolite with a similar structural backbone, this compound A, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) scispace.com. While direct studies on this compound's effect on E. coli and P. aeruginosa are limited, related compounds and extracts containing similar chemical classes have been investigated. For example, some non-steroidal anti-inflammatory drugs have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 50 to 200 g/mL nih.gov. Specifically, against P. aeruginosa, certain N-arylbenzylimines have shown antibacterial effects with MIC values ranging from 198.47 to 790.10 µM scielo.org.mx.

Interactive Data Table: Antibacterial Activity of Related Compounds

| Compound/Extract | Target Bacteria | Observed Effect | Citation |

| This compound A | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity | scispace.com |

| N-arylbenzylimines | Pseudomonas aeruginosa ATCC 27853 | MIC values from 198.47-790.10 µM | scielo.org.mx |

Antifungal Efficacy (e.g., Aspergillus species, Rhizoctonia solani, Fusarium graminearum)

The antifungal potential of compounds related to this compound has been noted. The genus Aspergillus itself is a significant group of fungi, with some species causing invasive infections mdpi.comsemanticscholar.orgnih.govnih.gov. While specific data on this compound's direct activity against Aspergillus species is not detailed in the provided results, the general context of fungal metabolites from Aspergillus having antifungal properties is established.

Research on Rhizoctonia solani, a plant pathogenic fungus, has shown that it can be inhibited by various biological control agents and their metabolites mdpi.commdpi.comcsic.esnih.govnih.gov. For instance, an endophytic Aspergillus terreus demonstrated antifungal efficacy against R. solani with an inhibition zone of 22.0 mm and a Minimum Inhibitory Concentration (MIC) of its ethyl acetate (B1210297) extract between 0.3125 and 0.625 mg/mL mdpi.com. There is currently no specific information available regarding the direct antifungal efficacy of this compound against Fusarium graminearum.

Interactive Data Table: Antifungal Activity of Related Fungal Metabolites

| Source Organism/Compound | Target Fungi | Observed Effect | Citation |

| Endophytic Aspergillus terreus | Rhizoctonia solani | Inhibition zone of 22.0 mm; MIC of 0.3125-0.625 mg/mL | mdpi.com |

Antiviral Activities (e.g., HCV NS3/4A protease inhibition)

There is no specific information available from the search results regarding the antiviral activities of this compound, including its potential to inhibit the HCV NS3/4A protease.

Cytotoxic and Anticancer Activities in Cell Line Models

This compound and its derivatives have been the subject of investigation for their potential cytotoxic effects on various cancer cell lines.

Inhibition of Cancer Cell Proliferation (e.g., A549, HeLa, HCT-116, KB, L-929, K-562, MCF-7, NCI-H460, HT-29, SW480, BxPC-3, MIA PaCa-2 cell lines)

Research has indicated that compounds structurally related to this compound exhibit cytotoxic and antiproliferative activities against several human cancer cell lines. For instance, two quinoline (B57606) alkaloid isomers isolated from Aspergillus nidulans showed remarkable cytotoxic and antiproliferative capacity on L-929 and K-562 cell lines, with GI50 values of 10.6/11.4 µg/mL and 17.8/21.2 µg/mL, respectively mdpi.comencyclopedia.pub. Furthermore, new isoindole alkaloids from the same fungal species displayed moderate anti-proliferation potential against L-929 and K-562 cells (GI50 35.8/34.3 µM and 39.5/39.5 µM, respectively) and weak cytotoxicity against HeLa cells (CC50 94.0 and 65.5 µM, respectively) mdpi.comencyclopedia.pub.

Studies on various extracts and compounds have shown cytotoxic effects on other cell lines as well. For the A549 human lung cancer cell line, cytotoxic activity has been observed with various plant extracts and synthesized pyrazole (B372694) derivatives nih.govnotulaebotanicae.romdpi.comnih.govscielo.br. Similarly, cytotoxic effects against the HeLa cell line have been reported for various natural and synthetic compounds researchgate.netnih.govjapsonline.com. The HT-29 human colon adenocarcinoma cell line has also been a target for cytotoxicity studies with various agents nih.govresearchgate.netmdpi.comnih.govphcogj.com. The BxPC-3 pancreatic adenocarcinoma cell line is another cancer cell line used in research to test the efficacy of potential anticancer compounds nih.govresearchgate.netatcc.orgmdpi.com.

While direct data for this compound on all the listed cell lines is not available, the existing research on related compounds suggests a potential for broader cytotoxic activity.

Interactive Data Table: Cytotoxic Activity of this compound-Related and Other Compounds

| Compound/Extract | Cell Line | Activity (IC50/GI50/CC50) | Citation |

| Quinoline alkaloid isomers | L-929 | GI50 10.6/11.4 µg/mL | mdpi.comencyclopedia.pub |

| Quinoline alkaloid isomers | K-562 | GI50 17.8/21.2 µg/mL | mdpi.comencyclopedia.pub |

| Isoindole alkaloids | L-929 | GI50 35.8/34.3 µM | mdpi.comencyclopedia.pub |

| Isoindole alkaloids | K-562 | GI50 39.5/39.5 µM | mdpi.comencyclopedia.pub |

| Isoindole alkaloids | HeLa | CC50 94.0 and 65.5 µM | mdpi.comencyclopedia.pub |

| Streblus asper twig extract | A549 | IC50 57.46 µg/mL | notulaebotanicae.ro |

| Turbinaria decurrens extract | HeLa | IC50 41.027 µg/g | japsonline.com |

| Aspirin (B1665792) | HT-29 | IC50 ~5 mM | researchgate.net |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govsrce.hrtriazine sulfonamides | BxPC-3 | IC50 0.11–0.33 µM | researchgate.net |

Induction of Apoptosis in Cancer Cells

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a key area of interest in preclinical cancer research. Studies have shown that this compound can trigger both the extrinsic and intrinsic apoptotic pathways.

In human hepatocellular carcinoma (HepG2) cells, treatment with aspirin, a compound structurally related to this compound, led to the inhibition of cell growth and the induction of apoptosis. nih.gov This was evidenced by DNA ladder formation, a hallmark of apoptosis, and an alteration in the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein). nih.gov An increase in this ratio indicates a shift towards apoptosis. Furthermore, the activation of caspases, a family of proteases that execute apoptosis, was observed. nih.gov In a preclinical in vivo model, oral administration of aspirin significantly inhibited the growth of HepG2 tumor xenografts in nude mice. nih.gov

Research on other cancer cell types has revealed similar pro-apoptotic effects. For instance, aspirin has been shown to sensitize human breast cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), a naturally occurring anticancer agent. nih.gov This sensitization was linked to a reduction in the levels of survivin, an anti-apoptotic protein. nih.gov The depletion of survivin was found to be a key mechanism by which aspirin enhances TRAIL-induced apoptosis. nih.gov

The induction of apoptosis by this compound and related compounds is not limited to a single mechanism. Evidence suggests that it can involve the modulation of various cellular components. For example, some studies point to the involvement of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.com The dynamic balance between pro-apoptotic and anti-apoptotic members of this family determines a cell's susceptibility to apoptosis. mdpi.com

Table 1: Effects of this compound and Related Compounds on Apoptotic Markers in Cancer Cells

| Cancer Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HepG2) | Aspirin | Increased Bax/Bcl-2 ratio, Caspase activation, DNA laddering | nih.gov |

| Breast Cancer Cells | Aspirin | Reduced survivin levels, Sensitization to TRAIL-induced apoptosis | nih.gov |

| Osteosarcoma Cells | WEHI-539 (Bcl-xL inhibitor) | Enhanced doxorubicin-induced apoptosis | mdpi.com |

Anti-inflammatory Effects

This compound and its analogs exhibit significant anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. pathway.mduchicagomedicine.org These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. pathway.mduchicagomedicine.org

Aspirin, a well-known anti-inflammatory drug, irreversibly inhibits COX enzymes by acetylating a serine residue in their active site. pathway.md This acetylation permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandin (B15479496) H2, the precursor for other prostaglandins. pathway.md By reducing prostaglandin synthesis, aspirin and similar compounds effectively decrease inflammation. pathway.md

Beyond the direct inhibition of prostaglandin synthesis, another mechanism contributes to the anti-inflammatory effects of these compounds. This involves the production of aspirin-triggered lipoxins (ATLs). frontiersin.org Acetylation of COX-2 by aspirin leads to the generation of these specialized pro-resolving mediators from arachidonic acid. frontiersin.org ATLs have potent anti-inflammatory properties, including the ability to inhibit the interaction between leukocytes and endothelial cells, and to promote the resolution of inflammation. frontiersin.org They also act as immunomodulators and can block the generation of reactive oxygen species. frontiersin.org

Antioxidant Capacity and Mechanisms

This compound and related phenolic compounds possess notable antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant mechanisms of these compounds primarily involve hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.org

The phenolic hydroxyl group is crucial for their antioxidant activity. scielo.br The ease with which this group can donate a hydrogen atom or an electron determines the compound's free-radical scavenging capacity. scielo.br Theoretical studies have shown that the association of salicylate (B1505791) with other chemical moieties, such as in acetamide-salicylate derivatives, can enhance this scavenger capacity compared to salicylic (B10762653) acid alone. scielo.br

The antioxidant capacity of these compounds can be evaluated using various assays, including the phosphomolybdenum assay, DPPH free radical scavenging assay, and metal chelating activity assays. scielo.sa.cr These assays measure the ability of the compound to reduce oxidants and scavenge different types of free radicals. scielo.sa.crnih.gov

Furthermore, some polyphenols can exhibit a pro-oxidant effect under certain conditions, which can contribute to their protective mechanisms. For instance, in UVA-damaged human keratinocytes, certain polyphenol fractions were observed to have a pro-oxidant and pro-apoptotic effect, suggesting a protective action by eliminating potentially damaged cells. mdpi.com

Herbicidal Activities

Recent studies have highlighted the herbicidal potential of this compound and its analogues. These compounds have demonstrated inhibitory effects on the growth of various weed species. mdpi.com

In a study investigating the secondary metabolites of Aspergillus sparsus, this compound analogues were evaluated for their herbicidal activities against seedlings of Echinochloa crusgalli and Amaranthus retroflexus. mdpi.com The results indicated that the substituents on the benzene (B151609) ring of the this compound structure may play a significant role in their herbicidal efficacy. mdpi.com

Other fungal metabolites have also shown promise as natural herbicides. For example, metabolites from Aspergillus niger were found to significantly reduce the germination and seedling growth of the noxious weed Parthenium hysterophorus. awsjournal.org Similarly, the fermentation broth of Talaromyces purpureogenus exhibited good herbicidal activity against Xanthium sibiricum and Amaranthus lividus. nih.gov The active component was identified as 2-(3-hydroxybenzoyloxy) acrylic acid, which was found to induce oxidative stress and disrupt key metabolic processes in the weeds. nih.gov

The mode of action of these natural herbicides can vary. Some, like glufosinate, inhibit glutamine synthetase, leading to a decrease in amino acid production and subsequent cell death. purdue.edu Others, like photosynthetic inhibitors, interfere with the plant's ability to perform photosynthesis. purdue.edu The specific mechanism of action for this compound's herbicidal activity is an area of ongoing research.

Mechanistic Investigations of this compound's Biological Actions

Target Identification and Molecular Interactions

The biological activities of this compound and its analogs stem from their interactions with specific molecular targets within the cell. A primary and well-established target is the cyclooxygenase (COX) enzyme. researchgate.netdrugbank.com Aspirin, a structurally similar compound, irreversibly acetylates a serine residue within the active site of both COX-1 and COX-2, thereby inhibiting their enzymatic activity. pathway.mduchicagomedicine.org This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes. pathway.md

The primary metabolite of aspirin, salicylic acid, also has its own molecular targets. It has been shown to interact with and modulate the activity of transcription factors such as NF-κB, which plays a crucial role in the inflammatory response. researchgate.netnih.gov

The identification of these molecular targets is crucial for understanding the full spectrum of this compound's biological actions and for the development of more targeted therapeutic agents.

Modulation of Cellular Signaling Pathways

This compound and related compounds can modulate a variety of cellular signaling pathways, which underlies many of their biological effects, including their anti-inflammatory and anticancer activities.

One of the key pathways affected is the one regulated by the transcription factor NF-κB. Salicylic acid, a metabolite of aspirin, has been shown to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression. researchgate.net

In the context of cancer, aspirin has been found to modulate signaling pathways involved in cell survival and apoptosis. For example, it can lead to a reduction in the levels of the anti-apoptotic protein survivin, thereby sensitizing cancer cells to apoptosis-inducing agents. nih.gov This suggests an interference with the signaling pathways that regulate survivin expression and stability.

Furthermore, studies have indicated that salicylates can impact metabolic signaling pathways. They have been shown to inhibit the activity of 6-phosphofructo-1-kinase, an enzyme involved in glycolysis, leading to decreased glucose consumption and inhibition of cell proliferation. nih.gov Salicylate-induced cell growth arrest has also been associated with the inhibition of p70s6k and the downregulation of key cell cycle proteins like c-Myc and Cyclin D1. nih.gov

The ability of these compounds to modulate multiple signaling pathways highlights the complexity of their mechanism of action and their potential to influence a wide range of cellular processes. numberanalytics.com

Enzyme Inhibition and Activation Profiles

Enzyme inhibitors are molecules that interact with enzymes to reduce their activity, playing a crucial role in drug development by modulating biochemical pathways. numberanalytics.commedcraveonline.com The interaction can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, involving a permanent covalent bond. sciencepublishinggroup.comnih.gov Reversible inhibition is further classified into competitive, non-competitive, and uncompetitive mechanisms, distinguished by whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. medcraveonline.comsciencepublishinggroup.comresearchgate.net

The study of enzyme inhibition involves determining key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme. nih.govnih.gov These parameters are crucial for understanding the potency and mechanism of action of an inhibitor. nih.gov

Cellular Uptake and Subcellular Localization Studies

The efficacy of a biologically active compound is highly dependent on its ability to be taken up by cells and reach its specific subcellular target. nih.gov The process of cellular uptake often occurs through various mechanisms, including passive diffusion across the cell membrane or active transport processes like endocytosis. nih.govnih.govmdpi.com Endocytosis can be further categorized into phagocytosis, macropinocytosis, and receptor-mediated endocytosis such as clathrin-mediated or caveolae-mediated pathways. mdpi.com

Once inside the cell, the compound's distribution to different organelles—such as the nucleus, mitochondria, endoplasmic reticulum, or cytosol—determines its biological effect. nih.govfrontiersin.org The subcellular localization of a molecule is influenced by its physicochemical properties, such as size, charge, and lipophilicity, and its interaction with cellular transport machinery. nih.govmicropublication.org Techniques like fluorescence microscopy, often using fluorescently tagged molecules, are employed to visualize and determine the subcellular destination of compounds. micropublication.orgrsc.org

Currently, there is a lack of specific published research detailing the cellular uptake mechanisms or the precise subcellular localization of this compound. Such studies would be essential to understand how this compound reaches its intracellular targets and to build a comprehensive picture of its pharmacological activity.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. wikipedia.org By systematically modifying the chemical structure of a lead compound, researchers can identify the key chemical moieties (pharmacophores) responsible for its biological effects and optimize its potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

The process of an SAR study involves synthesizing a series of derivatives of a parent molecule and evaluating their biological activity. nih.govmdpi.comchemrxiv.org Modifications can include altering functional groups, changing the size or shape of the molecule, or modifying its stereochemistry. nih.govresearchgate.net These changes can influence how the molecule interacts with its biological target, thereby affecting its potency (the concentration required to produce an effect) and selectivity (its ability to act on a specific target over others). chemrxiv.orgresearchgate.net

For this compound, comprehensive SAR studies on a wide range of its derivatives are not extensively reported in the scientific literature. To conduct such a study, a library of this compound analogs would need to be synthesized. For example, modifications could be made to the phthalaldehyde core, the geranyloxy side chain, or the hydroxyl and methoxy (B1213986) groups.

Table 1: Hypothetical Structural Modifications of this compound for SAR Studies This table is for illustrative purposes to show what an SAR study might entail, as specific data for this compound is not available.

| Modification Area | Type of Modification | Potential Impact on Activity |

|---|---|---|

| Geranyloxy Side Chain | Altering chain length or saturation | Could affect lipophilicity and membrane interaction. |

| Phthalaldehyde Moiety | Oxidation or reduction of aldehyde groups | Could change reactivity and target binding. |

| Aromatic Ring | Addition or removal of substituents | Could alter electronic properties and binding affinity. |

Each new derivative would then be tested in relevant biological assays to determine how the structural change has impacted its activity. Without such systematic studies, the specific structural features of this compound that are critical for its biological effects remain to be fully elucidated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgmdpi.com QSAR models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule (e.g., lipophilicity, electronic properties, size, and shape)—to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection: A group of compounds with known structures and measured biological activities is chosen. mdpi.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the set. mdpi.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with biological activity. neovarsity.orgmdpi.com

Model Validation: The predictive power of the model is rigorously tested to ensure it is reliable. mdpi.comnih.gov

QSAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. neovarsity.org As of now, there are no specific QSAR models for this compound and its derivatives reported in the literature. The development of such models would be contingent on the availability of a sufficiently large and diverse dataset of this compound analogs with measured biological activities. sciencepublishinggroup.comnih.gov

Pre Clinical Pharmacological and Toxicological Investigations of Asperugin

In Vivo Efficacy Studies in Animal Models (e.g., Antimicrobial, Antitumor Models)

While in vitro studies and the chemical nature of Asperugin suggest potential biological activities, detailed in vivo efficacy studies in animal models are not extensively reported in the scientific literature. General reviews indicate that metabolites from Aspergillus species are a rich source of bioactive compounds with potential therapeutic applications, including antimicrobial and anticancer effects. ontosight.aimdpi.commdpi.com

Some literature notes that this compound and its derivatives are of interest for their biological activities. ontosight.ai For instance, research on fungi from the Aspergillus genus has identified numerous metabolites with significant bioactivity; however, many of these, including this compound, require further in vivo investigation to validate their therapeutic potential. mdpi.com Reports on related compounds or extracts containing this compound provide indirect evidence of potential efficacy. An extract from Aspergillus cavernicola, a known producer of this compound, was shown to have broad-spectrum antibacterial activity in vitro. mdpi.com However, studies isolating this compound and testing its efficacy in animal infection or tumor models are not described in the retrieved literature.

Table 1: Summary of Reported Biological Activities for this compound

| Activity Type | Description | Supporting Evidence Level | Citation |

|---|---|---|---|

| Antimicrobial | Potential activity suggested by its chemical class and from producing organisms. | General review; Inferred from extract activity. | ontosight.aimdpi.com |

| Antitumor | Potential activity suggested by reviews of fungal metabolites. | General review. | mdpi.comresearchgate.net |

| Anti-inflammatory | Potential activity suggested in general biological reviews. | General review. | ontosight.ai |

| Antioxidant | Potential activity suggested by its phenolic structure. | General review. | ontosight.ai |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Pre-clinical Systems

A comprehensive search of scientific literature did not yield specific studies detailing the pharmacokinetic (PK) or pharmacodynamic (PD) profiles of this compound in preclinical systems. Such studies, which are critical for drug development, would involve characterizing the compound's time course in the body and its relationship with its pharmacological effect. The absence of this data indicates that this compound may not have advanced to the stage of full preclinical development or that such studies have not been published.

In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Studies

There is no specific data available in the published literature concerning the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in in vivo or in vitro preclinical models. Understanding these properties is fundamental to evaluating a compound's potential as a drug.

Some research into the biosynthesis of other fungal metabolites has proposed that this compound A or this compound B may serve as metabolic intermediates. mdpi.com For example, it has been suggested that various prenylated isoindolinone alkaloids are produced from this compound A or B via post-modification steps like oxidation and methylation within the fungus. mdpi.com While this provides insight into how this compound might be metabolized in a fungal biosynthetic context, it does not represent ADME data from a non-human animal model and cannot be extrapolated to predict its behavior in mammals.

Early-Stage Toxicology and Safety Pharmacology (Non-Human)

Information regarding the early-stage toxicology and safety pharmacology of isolated this compound in non-human models is not available in the retrieved scientific literature. Although fungi from the Aspergillus genus are known to produce mycotoxins with documented toxicity, the specific toxicological profile of this compound has not been characterized. scribd.comepdf.pub Thorough toxicological screening is a required step for any potential therapeutic agent to proceed to clinical trials, and the lack of such published data for this compound suggests it has not reached this stage of investigation. ontosight.ai

Analytical Methodologies for Asperugin Research

Chromatographic Techniques for Asperugin Isolation and Purification

Chromatography is the cornerstone for purifying this compound from crude extracts of Aspergillus cultures. The choice of technique depends on the scale and desired purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the final purification and analytical assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where this compound is separated on a nonpolar stationary phase, such as a C18 column. bepls.comnih.gov The separation is achieved by eluting the column with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like acetic acid to improve peak shape. bepls.comresearchgate.net

The purity of the isolated this compound is determined by the presence of a single, sharp peak in the chromatogram when monitored at a suitable wavelength. Preparative HPLC, which uses larger columns and higher flow rates, can be employed to obtain significant quantities of the pure compound for further research. mdpi.com

Table 1: Representative RP-HPLC Parameters for Fungal Metabolite Analysis

Column Chromatography (CC)

Column chromatography (CC) serves as a fundamental and cost-effective method for the initial fractionation and large-scale purification of this compound from raw fungal extracts. researchgate.netmdpi.com This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. For a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase.

The process involves loading a concentrated crude extract onto the top of a packed silica gel column. A solvent system, known as the mobile phase or eluent, is then passed through the column. Separation is typically achieved using a gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Less polar compounds elute first, followed by compounds of increasing polarity. Fractions are collected sequentially and analyzed (often by Thin-Layer Chromatography) to identify those containing this compound, which are then pooled for further purification, usually by HPLC. mdpi.com

Spectroscopic Detection and Quantification of this compound in Complex Matrices

Spectroscopic methods are vital for detecting and quantifying this compound, leveraging its unique interaction with electromagnetic radiation.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for detecting and quantifying this compound in solution. The technique is based on the principle that molecules with chromophores absorb light at specific wavelengths. The UV spectrum of this compound exhibits characteristic absorption maxima (λmax) that can be used for its identification. For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at a specific λmax. ijnrd.org The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from this curve, following the Beer-Lambert law. sciencescholar.us A common λmax used for related compounds is approximately 275 nm. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

For analysis, non-volatile metabolites containing functional groups like alcohols or carboxylic acids may be chemically modified through a process called derivatization (e.g., silylation) to increase their volatility. researchgate.net The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for their identification by comparison to spectral libraries. mdpi.comrdd.edu.iq This provides crucial information about the biochemical pathways active in the fungus alongside this compound production.

Table 2: Typical GC-MS Parameters for Aspergillus Volatile Metabolite Profiling

Bioanalytical Methods for this compound Detection in Biological Samples (Pre-clinical)

To understand the behavior of this compound in a biological system, such as in pre-clinical animal studies, highly sensitive and specific bioanalytical methods are required to measure its concentration in complex matrices like plasma, serum, or tissue homogenates. taylorfrancis.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. mdpi.comresearchgate.net

An LC-MS/MS method for this compound would involve several key steps. First, the biological sample undergoes preparation, often involving protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation to remove macromolecules. nih.gov The resulting supernatant is then injected into an HPLC or UHPLC system for chromatographic separation, typically using a reversed-phase C18 column. researchgate.net

After separation, the eluent is directed into the tandem mass spectrometer. The mass spectrometer is set to a specific mode called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. researchgate.net In MRM, a specific parent ion corresponding to this compound is selected and fragmented, and a specific fragment ion is monitored. This highly specific transition allows for accurate quantification of this compound even at very low concentrations, distinguishing it from other metabolites and endogenous matrix components. nih.gov The development and validation of such a method are critical for pharmacokinetic studies. mdpi.com

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Exploration of New Asperugin-Producing Microorganisms

The quest for novel bioactive compounds is intrinsically linked to the exploration of microbial diversity. The discovery of microorganisms that produce this compound and its analogs is a primary research focus. Historically, the discovery of microbes began with observations by figures like Robert Hooke and Antoni van Leeuwenhoek, and this field continues to expand with modern techniques. slq.qld.gov.aumicrobenotes.com Scientists are screening diverse ecological niches, from terrestrial soils to marine environments, for new fungal strains. nih.govufz.de For instance, Aspergillus nidulans, a fungus found associated with red algae and other environments, is a known producer of this compound and serves as a model for such discoveries. mdpi.comencyclopedia.pub A chemical study of Aspergillus sparsus NBERC_28952, a strain noted for its herbicidal activity, led to the isolation of new this compound analogues named Aspersparins A–C. mdpi.com The identification of new producing organisms not only expands the known diversity of these compounds but may also reveal novel derivatives with unique properties. mdpi.comresearchgate.net

Below is a table of some known this compound-producing or related microorganisms.

Table 1: Examples of this compound and Analog-Producing Fungi| Fungal Species | Associated Environment/Source | Related Compounds | Reference |

|---|---|---|---|

| Aspergillus rugulosus | Soil | This compound, this compound C | rsc.orgacs.org |

| Aspergillus nidulans | Marine Algae, Soil | This compound A, this compound B | mdpi.comencyclopedia.pub |

| Aspergillus sparsus | Not specified | Aspersparins A-C (this compound analogs) | mdpi.comresearchgate.net |

| Aspergillus sp. SF-5044 | Marine-derived | Asperlin | researchgate.net |

Advanced Synthetic Strategies for Complex this compound Analogs

The development of innovative synthetic strategies is crucial for creating complex analogs of this compound. mdpi.comrsc.org Organic chemists are focused on building molecular scaffolds of natural products to produce derivatives that can be studied for their biological properties. mdpi.com Advanced techniques like asymmetric synthesis, which allows for the selective formation of a specific stereoisomer, are vital in this pursuit. solubilityofthings.comnumberanalytics.com Methodologies such as chiral pool synthesis, biocatalysis, and the use of chiral auxiliaries enable the construction of structurally diverse this compound analogs. solubilityofthings.comnumberanalytics.comnih.gov These synthetic endeavors are not just about recreating the natural molecule but about systematically modifying its structure to probe structure-activity relationships. nih.gov The synthesis of precursors, such as the farnesyl side chain, is also a key area of research. mdpi.comacs.org

Systems Biology and Omics Approaches to Elucidate Biosynthesis and Mechanisms

Understanding the intricate biosynthetic pathway of this compound at a molecular level is a significant challenge being addressed by systems biology and multi-omics approaches. nih.govfrontiersin.org Techniques such as genomics, transcriptomics, proteomics, and metabolomics provide a holistic view of the biological processes involved. nih.govmdpi.comwur.nlrsc.org By integrating these datasets, researchers can identify the biosynthetic gene clusters (BGCs) responsible for this compound production. sci-hub.senih.gov For example, studies on blocked mutants of Aspergillus rugulosus have helped to propose a biosynthetic pathway for this compound. rsc.organnualreviews.org Deletion studies in A. nidulans have successfully linked this compound A and B to their specific synthase gene. dtu.dk This knowledge is foundational for the engineered production of this compound and its derivatives. nih.gov

Discovery of Novel Biological Targets for this compound

A critical area of ongoing research is the identification of the specific molecular targets with which this compound and its analogs interact. ontosight.ai While some of its derivatives have been noted for activities like herbicidal effects, the precise proteins or cellular pathways they modulate are still under investigation. mdpi.com Bioinformatics approaches are being used to screen for potential targets by comparing the proteomes of different organisms. nih.gov Identifying these targets is key to understanding the compound's mechanism of action and could reveal new, non-clinical applications. For instance, understanding how this compound analogues inhibit the growth of certain weeds could lead to the development of bio-herbicides. mdpi.com

Biotechnological Potential of this compound and its Biosynthetic Pathways (e.g., Engineered Production, Biocatalysis)